molecular formula C18H28 B1505527 12-Phenyldodecene

12-Phenyldodecene

Cat. No.: B1505527
M. Wt: 244.4 g/mol
InChI Key: USDGCWIXVQFFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Phenyldodecene can be synthesized through several methods. One common approach involves the Grignard reaction, where benzylmagnesium bromide reacts with dodec-11-enal in the presence of anhydrous methylene chloride . Another method involves the alkylation of benzene with long-chain α-olefins, such as 1-dodecene, using mesoporous Beta zeolites as catalysts .

Industrial Production Methods: In industrial settings, the production of dodec-11-enylbenzene often involves the alkylation of benzene with long-chain olefins. This process is typically catalyzed by zeolites, which offer high catalytic activity and stability . The use of mesoporous Beta zeolites has been shown to enhance the efficiency of this reaction by improving internal diffusion and exposing more active sites.

Mechanism of Action

The mechanism of action of dodec-11-enylbenzene involves its interactions with molecular targets through its aliphatic chain and benzene ring. The benzene ring can participate in π-π interactions, while the aliphatic chain can engage in hydrophobic interactions with various molecular targets . These interactions can influence the compound’s behavior in chemical reactions and its efficacy in industrial applications.

Properties

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

dodec-11-enylbenzene

InChI

InChI=1S/C18H28/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h2,11,13-14,16-17H,1,3-10,12,15H2

InChI Key

USDGCWIXVQFFFE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.